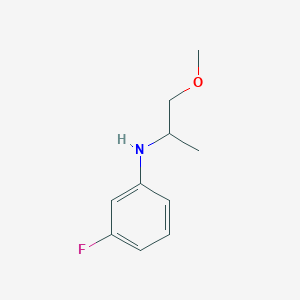

3-fluoro-N-(1-methoxypropan-2-yl)aniline

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

3-fluoro-N-(1-methoxypropan-2-yl)aniline |

InChI |

InChI=1S/C10H14FNO/c1-8(7-13-2)12-10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

YODAVERZACRUGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves the following steps:

Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-fluoronitrobenzene.

Reduction of Nitro Group: The nitro group in 3-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-fluoroaniline.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-fluoro-N-(1-methoxypropan-2-yl)aniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding quinones or other oxidized products.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, hydroxides, amines, polar aprotic solvents.

Major Products:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amines, reduced derivatives.

Substitution: Substituted anilines, halogenated derivatives.

Scientific Research Applications

Chemistry: 3-fluoro-N-(1-methoxypropan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of aniline derivatives. It serves as a model compound for investigating the interactions of fluorinated anilines with biological targets .

Medicine: Its fluorine and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, improving their efficacy and safety .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers, coatings, and adhesives. Its unique chemical properties make it valuable for enhancing the performance of industrial products .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic regions of biological targets. The methoxypropan-2-yl group can influence the compound’s binding affinity and selectivity for specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

3-Fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

- Molecular Formula: C₁₁H₁₆FNO

- Molecular Weight : 197.25 g/mol

- Key Difference : A methyl group at the 2-position of the aniline ring.

- Impact: Increased steric hindrance and molecular weight compared to the parent compound. The methyl group may reduce reactivity in electrophilic substitution reactions.

3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline

- Molecular Formula: C₁₁H₁₆FNO₂

- Molecular Weight : 213.25 g/mol

- Key Difference : A methoxy group at the 4-position of the aniline ring.

- This compound is also discontinued, limiting further application insights .

Variations in the N-Substituent

3-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline

- Molecular Formula : C₉H₆F₄N

- Key Difference : Replacement of the methoxypropan-2-yl group with a trifluoropropylidene moiety.

- Impact : The trifluoromethyl group is strongly electron-withdrawing, reducing basicity and increasing lipophilicity. Synthesized as a brown oil (62% yield), contrasting with the likely solid state of the target compound .

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline

- Molecular Formula : C₁₀H₁₂FN₂O₃

- Key Difference : A nitro group at the 6-position and a 3-methoxypropyl chain.

- This derivative is commercially available but lacks detailed hazard data .

Heterocyclic Analogues

3-Fluoro-N-(furan-2-ylmethyl)aniline

- Molecular Formula: C₁₁H₁₀FNO

- Key Difference : A furan-2-ylmethyl group replaces the methoxypropan-2-yl chain.

- However, the smaller molecular weight (170.14 g/mol) may reduce boiling points compared to the target compound .

Biological Activity

3-Fluoro-N-(1-methoxypropan-2-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H14FNO

Molecular Weight: 201.23 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(COC)Nc1cccc(c1)F

This compound features a fluorine atom at the meta position relative to the aniline nitrogen, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Receptor Modulation: It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could be further developed for therapeutic applications targeting bacterial infections.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity, particularly against breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aniline structure significantly impact biological activity. The introduction of the fluorine atom at the meta position appears to enhance both antimicrobial and anticancer activities compared to non-fluorinated analogs.

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Meta-fluorination | Increased potency against bacteria and cancer cells |

| Alkyl chain length | Optimal activity observed with propan-2-yl substitution |

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the efficacy of this compound:

- Antimicrobial Efficacy: A study highlighted the effectiveness of fluorinated anilines against multidrug-resistant bacterial strains, supporting the hypothesis that fluorination can enhance antimicrobial properties .

- Anticancer Potential: Research on related compounds demonstrated that modifications at the aniline nitrogen significantly influenced cytotoxicity profiles in various cancer cell lines, reinforcing the need for targeted structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.